molecular formula C14H16BrN3O2 B2473773 (5-bromofuran-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone CAS No. 2034459-49-7

(5-bromofuran-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone

Cat. No.: B2473773
CAS No.: 2034459-49-7
M. Wt: 338.205
InChI Key: JYRGFODFBWAESN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives has been studied extensively. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Scientific Research Applications

Antimicrobial Activity

A range of compounds, including those structurally similar to (5-bromofuran-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone, have been synthesized and evaluated for antimicrobial activity. These compounds have shown promising results, often comparable to standard drugs such as ciprofloxacin and fluconazole. For example, Satyender Kumar and colleagues (2012) synthesized a series of compounds and found that those containing a methoxy group exhibited high antimicrobial activity (Kumar et al., 2012).

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques like X-ray diffraction, NMR, and IR spectroscopy. For instance, Ziqing Cao and colleagues (2010) synthesized and characterized a compound, elucidating its structure through X-ray diffraction (Cao et al., 2010).

Molecular Interaction Studies

J. Shim and others (2002) explored the molecular interaction of a compound with the CB1 cannabinoid receptor, employing techniques such as molecular orbital method and pharmacophore models. This study provides insights into the molecular interactions and binding mechanisms of such compounds (Shim et al., 2002).

Isomorphous Structures

Research by V. Rajni Swamy and team (2013) focused on isomorphous structures of related compounds, adhering to the chlorine-methyl exchange rule. This research contributes to the understanding of molecular isomorphism in such compounds (Swamy et al., 2013).

Synthesis Techniques

Studies have also been conducted on various synthesis techniques for related compounds. S. Bawa and co-authors (2010) synthesized a compound using condensation techniques, establishing its structure based on spectral data (Bawa et al., 2010).

Anticancer and Antimicrobial Potential

H. Hafez and colleagues (2016) synthesized novel derivatives, evaluating them for antimicrobial and anticancer activities. This research highlights the potential therapeutic applications of these compounds (Hafez et al., 2016).

CNS Depressant Properties

D. Butler and team (1984) synthesized a series of compounds demonstrating central nervous system depressant activity and potential anticonvulsant properties. Such research expands the understanding of these compounds' pharmacological applications (Butler et al., 1984).

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O2/c1-17-7-6-11(16-17)10-4-8-18(9-5-10)14(19)12-2-3-13(15)20-12/h2-3,6-7,10H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRGFODFBWAESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCN(CC2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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